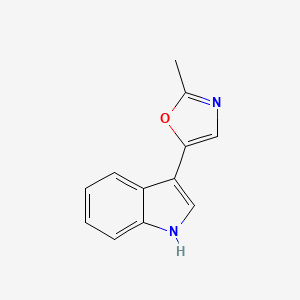

Pimprinin

Übersicht

Beschreibung

Pimprinin ist ein Indolalkaloid, das ursprünglich 1963 aus den Filtraten von Kulturen von Streptomyces pimprina isoliert wurde . Es gehört zur Klasse der natürlich vorkommenden 5-(3-Indolyl)oxazole . This compound und seine Derivate haben eine vielversprechende biologische Aktivität gezeigt, insbesondere bei der Vorbeugung verschiedener Pflanzenpathogene .

Wissenschaftliche Forschungsanwendungen

Pimprinine has a wide range of scientific research applications:

Chemistry: Pimprinine and its derivatives are used as lead compounds in the development of new antifungal agents.

Medicine: Pimprinine derivatives have been studied for their potential antiviral and anticancer properties.

Industry: Pimprinine is used in the development of pesticides and other agricultural chemicals.

Wirkmechanismus

Target of Action

Pimprinine, an indole alkaloid, primarily targets Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By interacting with this enzyme, Pimprinine can influence protein synthesis within the cell .

Mode of Action

Pimprinine and its derivatives interact with their targets by inhibiting the early stages of viral replication in cells, including viral RNA replication and protein synthesis . This interaction results in a reduction of the cytopathic effect (CPE), cell viability, and virus yield .

Biochemical Pathways

It is known that pimprinine inhibits the function of leucyl-trna synthetase, thereby affecting protein synthesis . This disruption can lead to a decrease in viral replication, as the production of viral proteins is essential for the replication process .

Result of Action

The primary result of Pimprinine’s action is the inhibition of viral replication. It has been shown to reduce the cytopathic effect (CPE), decrease cell viability, and lower virus yield in the context of EV71, a type of enterovirus . Additionally, Pimprinine and its derivatives have been found to prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Action Environment

Pimprinine is derived from marine or soil microorganisms . The environment in which these microorganisms thrive could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Pimprinine is known to interact with various biomolecules. It inhibits the deamination of serotonin by monoamine oxidase (MAO), with an IC50 value of 48 μM . This interaction suggests that Pimprinine may play a role in modulating neurotransmitter levels in the brain.

Cellular Effects

Pimprinine and its derivatives have been found to inhibit the replication of Enterovirus 71 (EV71) in human rhabdomyosarcoma (RD) cells . They target the early stages of EV71 replication in cells, including viral RNA replication and protein synthesis . Pimprinine also shows significant physicochemical properties, antimicrobial activities, anticonvulsant activity, and antiviral activity against Enterovirus 71 (EV71) .

Molecular Mechanism

It is known to inhibit the deamination of serotonin by monoamine oxidase (MAO) . This suggests that Pimprinine may exert its effects at the molecular level by interacting with enzymes and influencing their activity.

Temporal Effects in Laboratory Settings

It has been observed that Pimprinine and its derivatives inhibit EV71-induced cytopathic effect (CPE), reduce progeny EV71 yields, and prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Metabolic Pathways

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that Pimprinine is involved in neurotransmitter metabolism .

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that Pimprinine is localized in areas of the cell where these enzymes are present .

Vorbereitungsmethoden

Pimprinin kann mit Indol als Rohmaterial synthetisiert werden. Die Syntheserouten beinhalten oft Ringverschluss- oder Kupplungsreaktionen. Häufige Verfahren umfassen die Ringverengung von Amidketonen, die Van-Leusen-Ringverengung und die metallkatalysierte Kupplung . Diese Verfahren können jedoch komplex sein und teure Rohstoffe und umweltbelastende Prozesse erfordern .

Analyse Chemischer Reaktionen

Pimprinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Indolringstruktur verändern.

Substitution: Substitutionsreaktionen, insbesondere am Indolring, können verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oft Derivate mit modifizierten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde beispielsweise gezeigt, dass Pimprininderivate die Leucyl-tRNA-Synthetase hemmen, die für die Proteinsynthese in Pilzen von entscheidender Bedeutung ist . Diese Hemmung stört das Wachstum und die Reproduktion der Pilze, was zu ihrem Absterben führt .

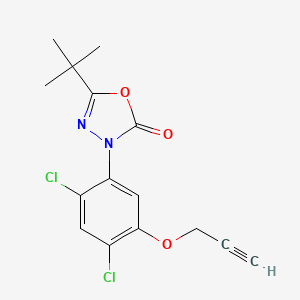

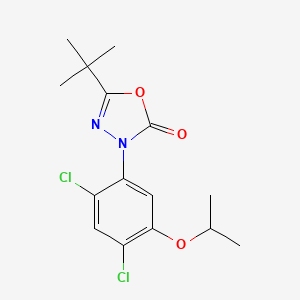

Vergleich Mit ähnlichen Verbindungen

Pimprinin wird oft mit anderen Indolalkaloiden wie Streptochlorin verglichen. Beide Verbindungen weisen ähnliche Strukturen und biologische Aktivitäten auf, aber this compound hat ein breiteres Wirkungsspektrum gegen verschiedene Pflanzenpathogene gezeigt . Weitere ähnliche Verbindungen sind Pimprinethin, Pimprinaphin sowie WS-30581 A und B .

Die einzigartige Kombination von antimykotischen, antibakteriellen und potenziellen antiviralen Eigenschaften von this compound macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJPGCHCOHYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159782 | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-26-1 | |

| Record name | Pimprinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimprinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMPRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

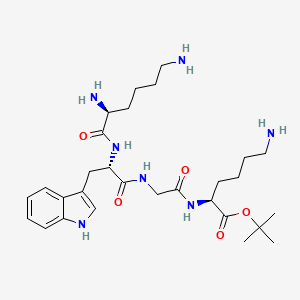

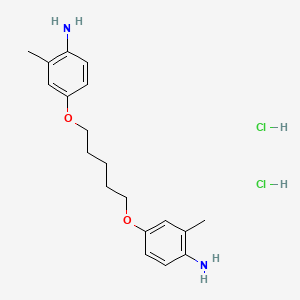

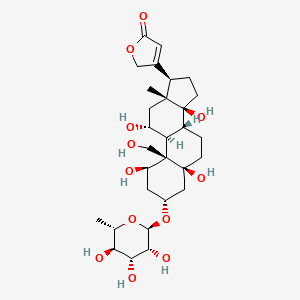

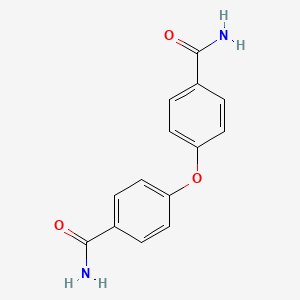

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)